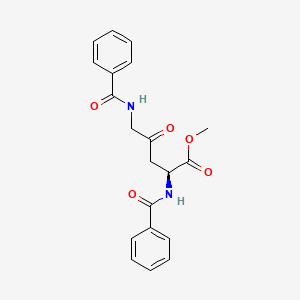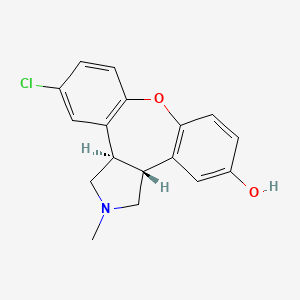
11-Hydroxyasenapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
11-Hydroxyasenapine, also known as this compound, is a useful research compound. Its molecular formula is C17H16ClNO2 and its molecular weight is 301.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Measurement of Neuroreceptor Occupancy
PET imaging with 11C-N-methylspiperone (11C-NMSP) has been used to measure serotonin (5-HT2A) and dopamine-2 (D2) neuroreceptors occupancy in subjects treated with typical or atypical antipsychotic drugs, including clozapine (Goyer et al., 1996).
Quantitation of Cardiac Sympathetic Innervation
A study with 11C-hydroxyephedrine (11C-HED) PET aimed to map cardiac sympathetic innervation in rabbits, providing insights into the relationship between 11C-HED and 123I-MIBG uptake, another sympathetic nervous tracer (Nomura et al., 2006).
Imaging Brain Peripheral Benzodiazepine Receptors
Two 11C-labeled aryloxyanilide ligands were developed for imaging brain peripheral benzodiazepine receptors (PBR) in vivo, highlighting the potential of such compounds in neurological research (Briard et al., 2008).
Study of Adrenal Function
Research explored the suppression of 11‐hydroxycorticosteroids (11‐OHCS) release in patients with endogenous depression, providing insights into adrenal function and its regulation (Nuller & Ostroumova, 1980).
Aldosterone Synthase Inhibition
This study described the clinical investigation of LCI699, an aldosterone synthase inhibitor, in patients with hypertension. It explored the drug’s impact on the renin–angiotensin–aldosterone system and the hypothalamic-pituitary-adrenal feedback axis (Schumacher et al., 2013).
Metabolism and Excretion of Asenapine
This study investigated the metabolism and excretion of asenapine in healthy male subjects, identifying several metabolites, including 11-hydroxyasenapine. It provided a comprehensive analysis of asenapine's metabolic pathways (van de Wetering-Krebbers et al., 2011).
Properties
IUPAC Name |
(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-19-8-14-12-6-10(18)2-4-16(12)21-17-5-3-11(20)7-13(17)15(14)9-19/h2-7,14-15,20H,8-9H2,1H3/t14-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXNSFLUYFPHAT-GJZGRUSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)
![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)

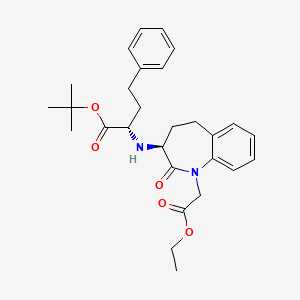


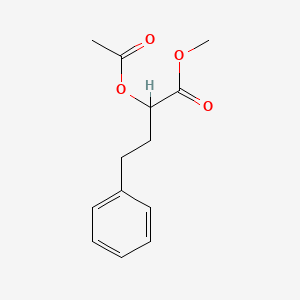


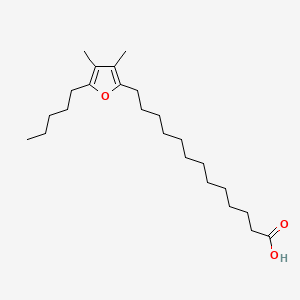
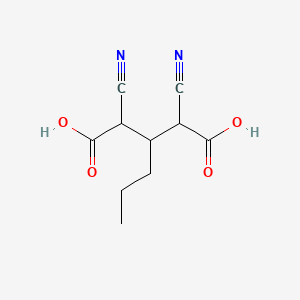
![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)
